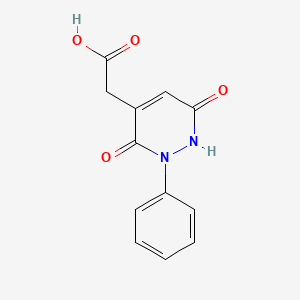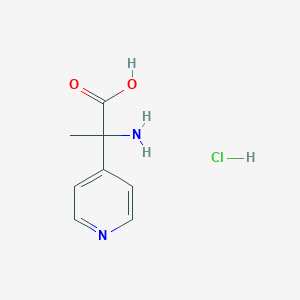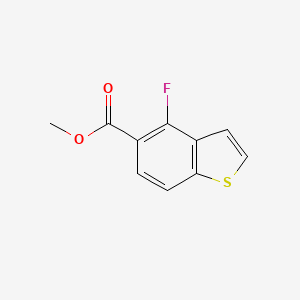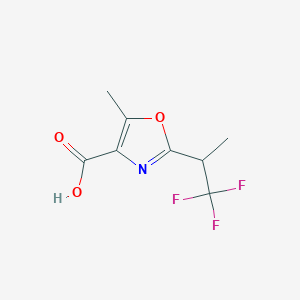
2-Methoxy-3-methyl-4-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. Vinylpyridines are known for their applications in polymer chemistry due to their ability to undergo polymerization reactions. This compound is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 3-position, and a vinyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-vinylpyridine can be achieved through various methods. One common approach involves the reaction of 2-methoxy-3-methylpyridine with a vinylating agent under suitable conditions. The reaction typically requires a catalyst and may involve the use of solvents to facilitate the process. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-4-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce ethyl-substituted pyridines.
Scientific Research Applications
2-Methoxy-3-methyl-4-vinylpyridine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyvinylpyridine-based polymers, which have applications in coatings, adhesives, and ion-exchange resins.
Electrochemical Applications: The compound is utilized in the development of polyvinylpyridine-based electrodes for sensors and electrochemical devices.
Biological Studies: Research on the biological activity of vinylpyridines includes their potential use as antimicrobial agents and in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-4-vinylpyridine in various applications involves its ability to undergo polymerization and participate in chemical reactions. In polymer chemistry, the vinyl group allows for the formation of long polymer chains through radical or ionic polymerization mechanisms. The methoxy and methyl groups can influence the reactivity and stability of the compound in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the methoxy and methyl groups.
4-Vinylpyridine: Similar but with the vinyl group at the 4-position and no methoxy or methyl groups.
2-Methoxy-4-vinylpyridine: Similar but with the methoxy group at the 2-position and the vinyl group at the 4-position.
Uniqueness
2-Methoxy-3-methyl-4-vinylpyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. The presence of both methoxy and methyl groups, along with the vinyl group, provides distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-ethenyl-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-6-10-9(11-3)7(8)2/h4-6H,1H2,2-3H3 |
InChI Key |
QQIIMHPOKAZLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
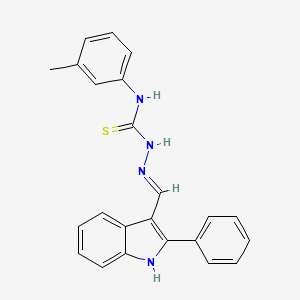


![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
